molecular formula C8H3BrN2O4 B1417091 4-Bromo-2-cyano-5-nitrobenzoic acid CAS No. 1805597-40-3

4-Bromo-2-cyano-5-nitrobenzoic acid

Cat. No. B1417091
CAS RN: 1805597-40-3
M. Wt: 271.02 g/mol
InChI Key: SHRSUIJHGOQGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-cyano-5-nitrobenzoic acid” is a chemical compound with the molecular formula C8H3BrN2O4 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound contains a bromo group (Br), a cyano group (CN), and a nitro group (NO2) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-cyano-5-nitrobenzoic acid” would be characterized by the presence of a benzene ring with a bromo group, a cyano group, a nitro group, and a carboxylic acid group attached to it . The exact positions of these groups on the benzene ring would be determined by the numbering in the compound’s name .


Chemical Reactions Analysis

The compound, like other nitro compounds, may undergo various chemical reactions. For instance, nitro compounds can be prepared through the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . The compound may also undergo Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-cyano-5-nitrobenzoic acid” would be influenced by its molecular structure. For instance, the presence of the nitro group could result in lower volatility compared to similar compounds without a nitro group . The compound is a solid and its melting point is between 165-169 °C .

Mechanism of Action

The mechanism of action of “4-Bromo-2-cyano-5-nitrobenzoic acid” would depend on its use. As a chemical compound, its reactivity is likely influenced by the electron-withdrawing nature of the nitro, cyano, and bromo groups, which can affect the compound’s acidity and susceptibility to electrophilic attack .

Safety and Hazards

Handling “4-Bromo-2-cyano-5-nitrobenzoic acid” requires personal protective equipment and adequate ventilation . It should not be ingested or inhaled, and contact with skin or eyes should be avoided . If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought immediately .

properties

IUPAC Name

4-bromo-2-cyano-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-6-1-4(3-10)5(8(12)13)2-7(6)11(14)15/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRSUIJHGOQGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)[N+](=O)[O-])C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-cyano-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-cyano-5-nitrobenzoic acid
Reactant of Route 2
4-Bromo-2-cyano-5-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-cyano-5-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-cyano-5-nitrobenzoic acid
Reactant of Route 5
4-Bromo-2-cyano-5-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-cyano-5-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.